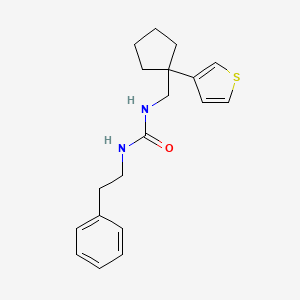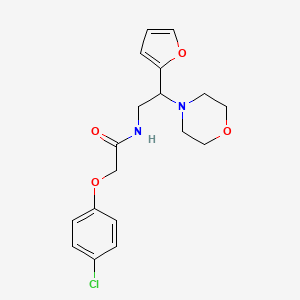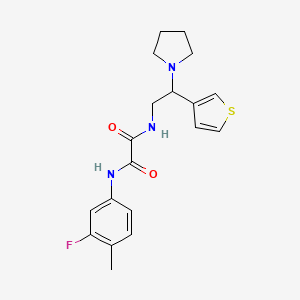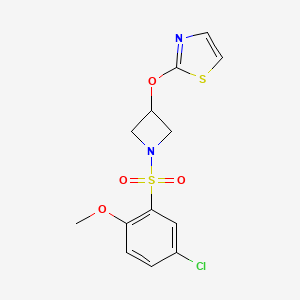![molecular formula C15H12BrNO3S2 B2487188 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380068-66-4](/img/structure/B2487188.png)
2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-bromophenyl methyl sulfone (1-bromo-4-(methylsulfonyl)benzene) with benzene sulfonamide in the presence of copper(I) iodide . The reaction proceeds to form the corresponding N-aryl sulfonamide .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is characterized by its aromatic rings, bromine substitution, and the sulfonamide group. The furan and thiophene moieties contribute to its heterocyclic nature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalytic Synthesis
- N-Bromo sulfonamide reagents, such as N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD), are used as efficient catalysts for synthesizing various compounds, including 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s, through a one-pot pseudo five-component condensation reaction. This methodology offers advantages like the use of non-toxic materials, high yields, and clean workup (Khazaei, Abbasi, & Moosavi-Zare, 2014).
Synthesis of Derivatized Compounds
- The compound and its derivatives serve as precursors in the synthesis of various arylsulfonylthiophene- and furan-2-sulfonamides, offering pathways to explore diverse chemical reactions and synthesize novel molecules. This involves processes like chlorosulfonation and free radical bromination (Hartman & Halczenko, 1990).
Biological Applications
- Sulfonamide-derived compounds, including those similar in structure to the target molecule, have been synthesized and tested for their biological activities. Such compounds, especially their transition metal complexes, have shown moderate to significant antibacterial and antifungal activities (Chohan & Shad, 2011).
Application in Drug Development
- Analog compounds have been explored for developing potent anti-inflammatory and antithrombotic drugs. They have been analyzed for binding affinity and selectivity towards enzymes like cyclooxygenase-2 (COX-2) and thromboxane synthase, indicating potential therapeutic applications (Sekhar et al., 2009).
Synthesis of Heterocycles
- The compound and its analogs play a role in the synthesis of various heterocycles like furans, pyrroles, and thiophenes. This involves processes like cross-coupling reactions and Paal-Knorr cyclization, contributing to the field of organic chemistry and material science (Yin et al., 2008).
Tautomerism Studies
- The compound is used in the study of sulfonamide-sulfonimide tautomerism, crucial for understanding chemical reactivity and stability. This research enhances knowledge in areas like crystallography and theoretical chemistry (Branowska et al., 2022).
Future Directions
properties
IUPAC Name |
2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSPDUKEZMMPRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)
![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
![N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2487116.png)




![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)